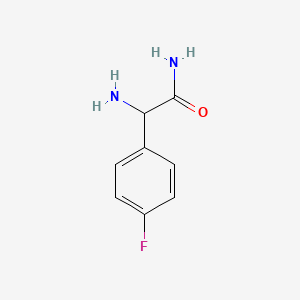

2-氨基-2-(4-氟苯基)乙酰胺

描述

Synthesis Analysis

The synthesis of various acetamide compounds, including those with a fluorophenyl group, has been achieved through different methods. For instance, a fluorinated α-aminonitrile compound, 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, was synthesized following a 'green protocol' . Another compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU . These methods demonstrate the versatility in synthesizing acetamide derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of these compounds have been extensively studied using various spectroscopic techniques and theoretical calculations. X-ray crystallography revealed that the fluorinated α-aminonitrile compound crystallizes in the orthorhombic space group Pbca . Similarly, the anticancer drug N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide also crystallizes in the orthorhombic system with space group Pbca . Density functional theory (DFT) calculations have been employed to obtain equilibrium geometries and analyze vibrational and NMR spectra .

Chemical Reactions Analysis

The reactivity of these molecules has been explained using various molecular descriptors. For example, the fluorinated α-aminonitrile compound's reactivity was analyzed using local and global molecular descriptors, and reactivity surfaces were also studied . The intermolecular interactions and hydrogen bonding in these compounds have been analyzed through NBO studies and supported by spectroscopic data .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized by spectroscopic methods such as FT-IR, FT-Raman, and NMR. The vibrational assignments were supported by normal coordinate analysis, force constants, and potential energy distributions . The electronic behavior of intramolecular hydrogen bonds was established through NBO studies . Additionally, the pharmacokinetic properties of these molecules, such as drug likeness and ADMET profiles, have been evaluated .

Case Studies and Biological Activity

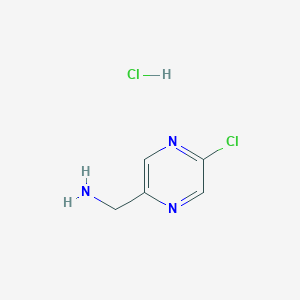

Some of these acetamide derivatives have shown promising biological activities. For instance, the antiviral potency of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide was investigated by docking against SARS-CoV-2 protein, showing a binding energy of -8.7 kcal/mol, suggesting a strong interaction with the protease . The anticancer activity of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was confirmed by in silico modeling, targeting the VEGFr receptor . Additionally, some bicyclic derivatives showed anti-inflammatory and analgesic activities .

科学研究应用

代谢途径和代谢物鉴定

- 动物中的代谢:一项研究分析了动物中相关化合物的代谢,鉴定出2-氨基-4-氯-5-氟苯基硫酸盐和N-(5-氯-4-氟-2-羟基苯基)乙酰胺等代谢物,揭示了类似化合物的代谢途径和潜在的生物活性,包括2-氨基-2-(4-氟苯基)乙酰胺(Baldwin & Hutson, 1980)。

合成与表征

- 化学选择性乙酰化:对2-氨基苯酚化学选择性单乙酰化成N-(2-羟基苯基)乙酰胺(一种密切相关的化合物)的研究,为2-氨基-2-(4-氟苯基)乙酰胺的合成可能相关的合成过程提供了见解(Magadum & Yadav, 2018)。

- 晶体结构分析:一项研究对4-氟苯胺的衍生物(在结构上与2-氨基-2-(4-氟苯基)乙酰胺相似)进行了详细的结构分析。这项研究提供了有关晶体结构和非共价相互作用的宝贵信息,这些相互作用可能类似于2-氨基-2-(4-氟苯基)乙酰胺中的相互作用(Ashfaq et al., 2021)。

治疗和生物学潜力

- 免疫调节作用:研究了一种结构与2-氨基-2-(4-氟苯基)乙酰胺相似的化合物改变免疫反应的能力,表明类似化合物具有潜在的免疫调节应用(Wang et al., 2004)。

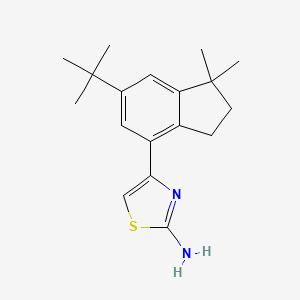

- 局部麻醉活性:涉及2-氨基噻唑和2-氨基噻二唑衍生物(与2-氨基-2-(4-氟苯基)乙酰胺具有结构相似性)的研究探索了它们的局部麻醉特性,表明类似化合物在药理学上具有潜在的兴趣领域(Badiger et al., 2012)。

- 对COVID-19的抗病毒潜力:一项针对相关分子2-[(4,6-二氨基嘧啶-2-基)硫代基]-N-(4-氟苯基)乙酰胺的研究,探讨了其作为抗COVID-19抗病毒剂的潜力,为探索类似化合物的抗病毒应用提供了依据(Mary et al., 2020)。

安全和危害

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

未来方向

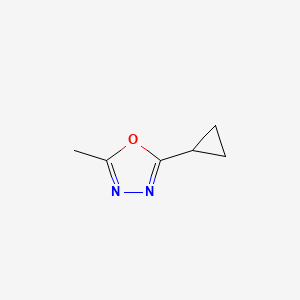

While specific future directions for 2-Amino-2-(4-fluorophenyl)acetamide are not available, research into similar compounds, such as 2-aminothiazole derivatives, has shown promise in anticancer drug discovery . These compounds have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that 2-Amino-2-(4-fluorophenyl)acetamide and similar compounds could have potential applications in the development of new therapeutic agents.

属性

IUPAC Name |

2-amino-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFSFITWLXHVOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)N)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(4-fluorophenyl)acetamide | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)

![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)

![[1-Oxido-4-(trifluoromethyl)pyridin-1-ium-3-yl]methanamine](/img/structure/B3034482.png)